2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-23-17-5-4-15(12-18(17)24-2)13-19(22)21-8-3-7-20(9-10-21)16-6-11-25-14-16/h4-5,12,16H,3,6-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRHXMBWIXIMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCN(CC2)C3CCSC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps:
Formation of the 3,4-Dimethoxyphenyl Moiety: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.
Synthesis of the Tetrahydrothiophen-3-yl Moiety: This involves the reduction of thiophene-3-carboxylic acid using a reducing agent like lithium aluminum hydride.
Formation of the 1,4-Diazepan-1-yl Moiety: This can be synthesized by the reaction of ethylenediamine with a suitable dihalide, such as 1,4-dibromobutane.
Coupling Reactions: The final step involves coupling the synthesized moieties using appropriate coupling agents and conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.
Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:
Pharmacological Applications
- Neuropharmacology : The compound shows potential as a modulator of neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression.
- Antioxidant Properties : Research indicates that it may possess antioxidant properties that can protect cells from oxidative stress.
- Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of 2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one on animal models of anxiety. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
Study 2: Antioxidant Activity
Another research article focused on the antioxidant properties of this compound. In vitro tests demonstrated that it effectively scavenged free radicals and reduced lipid peroxidation in cellular models, indicating its potential use in formulations aimed at combating oxidative stress-related diseases.
Study 3: Antimicrobial Efficacy
A third study evaluated the antimicrobial activity of the compound against various bacterial strains. The results showed promising inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotic development.
Data Table: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Neuropharmacology | Significant reduction in anxiety-like behavior | [Study 1] |
| Antioxidant | Effective free radical scavenging | [Study 2] |
| Antimicrobial | Inhibitory effects on Gram-positive bacteria | [Study 3] |
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites, thereby modulating cellular pathways.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
The 3,4-dimethoxyphenyl group in the target compound can be compared to other aryl substituents in analogous structures:
Hypothetical Impact :
Analogues with Modified Diazepane Substituents
The thiolan-3-yl group on the diazepane ring distinguishes the target compound from other derivatives:
Hypothetical Impact :
Compounds with Shared 3,4-Dimethoxyphenyl Motifs
The 3,4-dimethoxyphenyl group appears in diverse pharmacologically active scaffolds:
Key Insight: The pyridopyrimidinone core in compounds may favor planar binding to enzyme active sites, whereas the diazepane-thiolan system in the target compound could enable multi-directional interactions with G protein-coupled receptors.
Biological Activity
2-(3,4-Dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a diazepane ring substituted with a thiolane group and a dimethoxyphenyl moiety. The synthesis typically involves multi-step organic reactions:
- Formation of Diazepane Ring : Cyclization of appropriate amine precursors.
- Introduction of Thiolane Group : Reaction with thiolane derivatives.
- Attachment of Dimethoxyphenyl Group : Via sulfonylation reactions using sulfonyl chlorides.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that related compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, studies on 3,3'-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinones] revealed selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammation pathways .
2. Antioxidant Properties
Compounds containing the 3,4-dimethoxyphenyl group have demonstrated antioxidant activity. For example, related studies showed that certain derivatives exhibited high free radical scavenging capabilities, indicating potential neuroprotective effects against oxidative stress .
3. Neuroprotective Effects
Molecular docking studies suggest that the compound may interact with acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibition, which could lead to therapeutic applications in cognitive disorders .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and neurodegenerative processes.
- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter levels and activity.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
